1,1,3-Trichloropropene

Vue d'ensemble

Description

1,1,3-Trichloropropene (TCP) is an organochloride compound that has been used for many years in a variety of industrial and agricultural applications. It is a colorless liquid with a sweet and pungent odor, and it is highly volatile. TCP is a stable compound with a boiling point of 124°C, a melting point of -26°C and a vapor pressure of 0.1 mmHg at 25°C. It is soluble in organic solvents, such as benzene, toluene, and chloroform.

Applications De Recherche Scientifique

Environmental Fate and Interaction

Dechlorination by Hydrogen Sulfide Species : 1,1,3-Trichloropropene undergoes dechlorination when reacted with hydrogen sulfide species in anoxic aqueous solutions. This reaction is significant for agricultural fumigants like 1,3-dichloropropene, involving nucleophilic substitution reactions leading to mercaptan formation, with varied kinetics based on pH and hydrogen sulfide concentration (Zheng et al., 2006).

Groundwater Monitoring : Studies in the EU on groundwater contamination risk from 1,3-Dichloropropene show minimal groundwater contamination even in areas with historical use, suggesting negligible environmental risk in various agroclimatic regions (Terry et al., 2008). Similar findings are reported from North America and Europe, where extensive groundwater monitoring indicates low detection rates, supporting the minimal risk for drinking water exposure from soil fumigation with 1,3-D (van Wesenbeeck & Knowles, 2019).

Agricultural Applications

Fumigant Emission Modeling : The emission of 1,3-Dichloropropene post-application in agriculture varies significantly depending on soil conditions and application methods. Modeling using the HYDRUS model provides insights into cumulative and peak emissions, crucial for regulatory decisions (Brown et al., 2019).

Effect on Soil Bacteria : Fumigation with 1,3-Dichloropropene impacts soil bacterial communities initially but demonstrates a short-term effect, eventually leading to a recovery in bacterial diversity. This insight is important for assessing ecological safety in agricultural soil treatments (Liu et al., 2015).

Chemical Degradation and Interaction

Competitive Degradation in Soils : The mixture of 1,3-Dichloropropene and chloropicrin, used as a soil fumigant, exhibits complex competitive degradation behaviors in soils. The interaction and degradation rate are influenced by the presence of the other component and soil amendments (Zheng et al., 2003).

Degradation by Iron and Zinc : 1,2,3-Trichloropropane, a related compound, shows significant degradation when treated with granular zinc, indicating potential applications for remediation of contamination by similar chlorinated solvents (Sarathy et al., 2010).

Mécanisme D'action

Target of Action

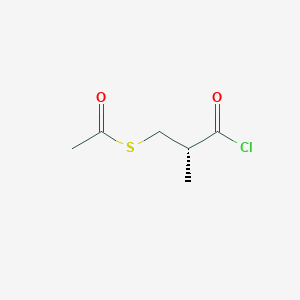

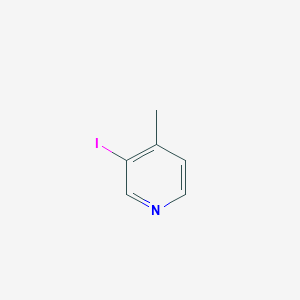

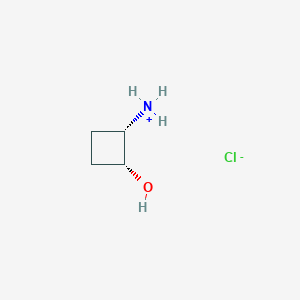

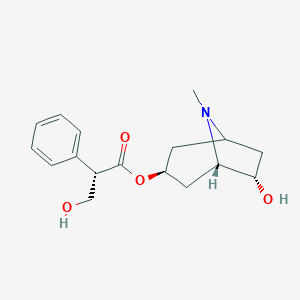

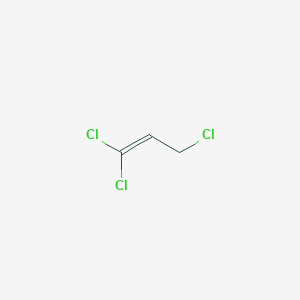

1,1,3-Trichloropropene is a compound of carbon, hydrogen, and chlorine . The structure is similar to propene, but in this compound, three hydrogen atoms are replaced by chlorine atoms

Mode of Action

It has been shown that the reaction with 3,3,3-trichloropropene is accompanied by allyl rearrangement .

Biochemical Pathways

The characteristic pathway for degradation of halogenated aliphatic compounds like this compound in groundwater or other environments with relatively anoxic and/or reducing conditions is reductive dechlorination . For 1,2-dihalocarbons, reductive dechlorination can include hydrogenolysis and dehydrohalogenation . The reaction coordinate diagrams suggest that β-elimination of this compound to allyl chloride followed by hydrogenolysis to propene is the thermodynamically favored pathway .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the degradation of halogenated aliphatic compounds like this compound is more likely to occur in groundwater or other environments with relatively anoxic and/or reducing conditions .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1,1,3-Trichloropropene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in dechlorination processes. It is known to undergo reductive dechlorination, a biochemical reaction facilitated by enzymes such as dehalogenases. These enzymes catalyze the removal of chlorine atoms from the compound, converting it into less chlorinated and more environmentally benign products . The interaction between this compound and dehalogenases involves binding to the active site of the enzyme, where the chlorine atoms are sequentially removed.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules such as enzymes and proteins. The compound binds to the active sites of dehalogenases, leading to the sequential removal of chlorine atoms through reductive dechlorination . This process involves the transfer of electrons to the chlorine atoms, resulting in their reduction and eventual release as chloride ions. The dechlorination of this compound can also lead to the formation of reactive intermediates that may interact with other cellular components, causing further biochemical changes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard conditions but can undergo degradation through chemical and biological processes . Over time, the degradation products of this compound can accumulate, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in persistent oxidative stress and cellular damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as hematological changes . Threshold effects have been observed, where certain dosages result in a marked increase in adverse effects, highlighting the importance of dose-dependent toxicity studies.

Metabolic Pathways

This compound is involved in metabolic pathways that include reductive dechlorination and oxidative metabolism. Enzymes such as dehalogenases and cytochrome P450s play a role in the metabolism of this compound . Reductive dechlorination involves the sequential removal of chlorine atoms, while oxidative metabolism can lead to the formation of reactive oxygen species and other metabolites. These metabolic pathways can influence the overall metabolic flux and levels of metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow and tissue affinity.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct this compound to these subcellular locations, where it can exert its biochemical effects. The localization of the compound can also impact its activity and function within the cell.

Propriétés

IUPAC Name |

1,1,3-trichloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3/c4-2-1-3(5)6/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEVIPGMXQNRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3 | |

| Record name | 1,1,3-Trichloropropene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073958 | |

| Record name | 1,1,3-Trichloro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2567-14-8 | |

| Record name | 1,1,3-Trichloro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2567-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3-Trichloropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002567148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,3-Trichloro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3-trichloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3-TRICHLOROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D17VR5IUWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.